2-(Trifluoromethyl)benzenesulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
229326-04-9 |
|---|---|
Molecular Formula |
C7H5F3O3S |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H,11,12,13) |
InChI Key |
IXSGUIFSMPTAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Trifluoromethylated Benzenesulfonic Acids
Established Synthetic Routes to Trifluoromethylated Benzenesulfonic Acids
The preparation of 2-(Trifluoromethyl)benzenesulfonic acid is not straightforward via direct substitution on trifluoromethylbenzene. The regiochemical outcome of the reaction is dictated by the directing effect of the trifluoromethyl group, necessitating alternative and often more elaborate synthetic approaches to achieve the desired ortho-substitution pattern.
Sulfonation Reactions and Selectivity
Direct sulfonation of trifluoromethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process typically involves reacting trifluoromethylbenzene with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄) chemistrysteps.com. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a profound impact on the reactivity and selectivity of the sulfonation reaction.
The -CF₃ group deactivates the benzene (B151609) ring towards electrophilic attack, making the reaction slower than the sulfonation of benzene itself. More importantly, it is a strong meta-director masterorganicchemistry.com. Consequently, the direct sulfonation of trifluoromethylbenzene predominantly yields the meta-isomer, 3-(Trifluoromethyl)benzenesulfonic acid, with only minor amounts of the ortho- and para-isomers. The formation of the this compound (ortho-isomer) is electronically disfavored and further hindered by the steric bulk of the -CF₃ group adjacent to the reaction site masterorganicchemistry.com.
| Isomer | Expected Yield from Direct Sulfonation | Directing Influence |
| This compound (ortho) | Very Low | Electronically and sterically disfavored |
| 3-(Trifluoromethyl)benzenesulfonic acid (meta) | Major Product | Electronically favored |
| 4-(Trifluoromethyl)benzenesulfonic acid (para) | Low | Electronically disfavored |
Fluorination Strategies for Sulfonic Acid Precursors
An alternative approach to circumvent the regioselectivity issue of direct sulfonation is to introduce the trifluoromethyl group onto a pre-functionalized benzenesulfonic acid derivative. This strategy involves starting with a molecule that already possesses the sulfonic acid group (or a precursor) at the desired position and then converting another substituent into the -CF₃ group.
One potential precursor is 2-methylbenzenesulfonic acid manchesterorganics.comnih.gov. The challenge then lies in the conversion of the methyl group (-CH₃) into a trifluoromethyl group (-CF₃). This transformation is typically harsh and can be achieved through methods like free-radical chlorination to form a trichloromethyl group (-CCl₃), followed by a nucleophilic fluorination reaction using a fluoride source such as antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride google.com. However, the conditions required for these reactions can be aggressive and may not be compatible with the sulfonic acid group, often necessitating its protection.
Another potential route involves the fluorination of 2-carboxybenzenesulfonic acid. The carboxylic acid group can be converted to a trifluoromethyl group, but this also requires multi-step and often challenging transformations. While these strategies are theoretically plausible, they are less commonly reported for this specific target molecule due to the harsh reaction conditions and potential for side reactions.
Multi-Step Synthesis Approaches
Given the limitations of direct sulfonation and precursor fluorination, multi-step synthetic sequences are often the most practical methods for obtaining isomerically pure this compound utdallas.edu. A highly effective and logical route involves the use of a Sandmeyer-type reaction, which allows for the introduction of a trifluoromethyl group at a specific position guided by an amino group nih.gov.
This synthetic pathway would typically begin with 2-aminobenzenesulfonic acid (orthanilic acid). The synthesis proceeds through the following key steps:
Diazotization : The amino group of 2-aminobenzenesulfonic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
Trifluoromethylation : The resulting diazonium salt is then treated with a trifluoromethyl source in the presence of a copper catalyst. Modern variations of this Sandmeyer-type trifluoromethylation utilize reagents like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with a copper salt (e.g., Cu(I) halide) to generate the trifluoromethylated product organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org.
This approach is advantageous because it unambiguously places the trifluoromethyl group at the 2-position, overcoming the meta-directing influence seen in direct electrophilic substitution. Patent literature also describes complex, multi-step syntheses for related compounds, such as 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, starting from precursors like 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl, highlighting the industrial reliance on intricate pathways to achieve specific substitution patterns on this scaffold google.com.
Reaction Mechanisms of Formation
The formation of trifluoromethylated benzenesulfonic acids is governed by the principles of electrophilic and nucleophilic reactions, with the specific mechanism depending on the chosen synthetic route.
Electrophilic Aromatic Substitution Mechanisms
The direct sulfonation of trifluoromethylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
Generation of the Electrophile : In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the primary electrophile. SO₃ is highly electrophilic due to the electron-withdrawing effect of its three oxygen atoms. It can also be protonated in strong acid to form the even more reactive HSO₃⁺ cation chemistrysteps.comyoutube.com.
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the trifluoromethylbenzene ring attacks the electrophilic sulfur atom of SO₃. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex youtube.com.
Deprotonation and Aromatization : A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the newly attached -SO₃⁻ group. This restores the aromaticity of the ring, yielding the final benzenesulfonate product, which is then protonated in the acidic medium to give the sulfonic acid youtube.com.
The meta-directing effect of the -CF₃ group is explained by the relative stability of the sigma complexes for ortho, meta, and para attack. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized. In contrast, for meta attack, the positive charge is never placed on this carbon, resulting in a more stable intermediate compared to the ortho and para alternatives. Therefore, the activation energy for meta attack is lower, leading to the formation of the 3-isomer as the major product masterorganicchemistry.com.
Nucleophilic Pathway Considerations
While direct sulfonation is an electrophilic process, nucleophilic reactions are central to the more viable multi-step syntheses for the 2-isomer.
In the Sandmeyer trifluoromethylation of 2-diazobenzenesulfonate, the mechanism is complex and thought to involve radical or organocopper intermediates rather than a simple nucleophilic aromatic substitution (SₙAr). After the formation of the aryl diazonium salt, a single-electron transfer from a Cu(I) species can occur, leading to the formation of an aryl radical, dinitrogen gas, and a Cu(II) species. This aryl radical can then react with a copper-trifluoromethyl species (e.g., [Cu(CF₃)₂]⁻) to form the final product organic-chemistry.orgorganic-chemistry.org. The reaction is fundamentally a nucleophilic-type displacement of the diazonium group by a trifluoromethyl group, mediated by copper.
Furthermore, nucleophilic fluorination is a key step in strategies that build the trifluoromethyl group on a pre-existing sulfonic acid precursor. For instance, the conversion of a 2-(trichloromethyl)benzenesulfonic acid to the desired product involves the nucleophilic attack of fluoride ions (from a source like HF or SbF₃) on the carbon of the -CCl₃ group, displacing chloride ions in a stepwise manner. This type of reaction is a nucleophilic aliphatic substitution on the benzylic-type carbon, not on the aromatic ring itself.
Catalytic Influences on Synthetic Efficiency
One prominent strategy involves the direct C-H trifluoromethylation of arenes using radical-based reactions. Catalysts play a crucial role in the generation of trifluoromethyl radicals from a suitable source. For instance, silver nitrate (AgNO3) has been effectively used as a catalyst in combination with CF3SO2Na and an oxidant like tert-butyl hydroperoxide (t-BuOOH) for the regioselective trifluoromethylation of imidazoheterocycles at room temperature beilstein-journals.org. Copper-based catalysts are also widely employed due to their ability to mediate the generation of the reactive [CuCF3] species from various trifluoromethylating agents beilstein-journals.orgorganic-chemistry.org. These copper-catalyzed reactions can be applied to a broad range of substrates, including pre-functionalized starting materials like arylboronic acids and benzyl bromides, leading to the desired trifluoromethylated products in good to high yields beilstein-journals.orgorganic-chemistry.org.
Heteropolyacid catalysts, such as phosphovanadomolybdic acid, have been utilized for the oxidative C-H trifluoromethylation of arenes with CF3SO2Na, using molecular oxygen as the terminal oxidant. This method is effective for arenes bearing both electron-donating and electron-withdrawing groups, yielding moderate to good results beilstein-journals.org. Furthermore, photoredox catalysis has emerged as a powerful tool. Homogeneous ruthenium photocatalysts and heterogeneous catalysts like rhodium-modified titanium dioxide (TiO2) nanoparticles can promote trifluoromethylation under UV or visible light irradiation, often using trifluoroacetic acid (TFA) as the CF3 source researchgate.net. These light-driven methods represent a milder and more sustainable approach to constructing C-CF3 bonds researchgate.netnih.gov.
The table below summarizes the influence of different catalysts on the trifluoromethylation of aromatic compounds, a key step in the synthesis of compounds like this compound.
| Catalyst System | CF3 Source | Substrate Type | Key Advantages |
| AgNO3 / t-BuOOH | CF3SO2Na | Imidazoheterocycles | Room temperature, regioselective beilstein-journals.org |
| Copper Salts | Various (e.g., S-(trifluoromethyl)diphenylsulfonium salts) | Arylboronic acids, Alkyl halides | Broad substrate scope, good to high yields beilstein-journals.org |
| Phosphovanadomolybdic acid / O2 | CF3SO2Na | Arenes | Uses O2 as a green oxidant beilstein-journals.org |
| Rh-modified TiO2 / UV light | Trifluoroacetic acid (TFA) | (Hetero)arenes | Heterogeneous, redox-neutral potential researchgate.net |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the synthesis of specialty chemicals like this compound has been increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. Advanced synthetic techniques such as solvent-free, microwave-assisted, and flow chemistry methods are at the forefront of this shift towards more sustainable chemical manufacturing.
Solvent-Free Synthesis
Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that eliminates the need for volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. While specific examples of solvent-free synthesis for this compound are not extensively documented, the methodology has been successfully applied to other complex organic molecules. For instance, the Biginelli reaction to produce dihydropyrimidines has been efficiently carried out under solvent-free conditions using various catalysts, often coupled with microwave irradiation to shorten reaction times semanticscholar.org. This approach not only aligns with green chemistry principles by eliminating solvent waste but can also lead to higher yields and easier product isolation semanticscholar.org. The application of these principles to the sulfonation of trifluoromethylbenzene represents a promising avenue for greener production routes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity beilstein-journals.orgnih.gov. The technique relies on the efficient heating of polar molecules and ions by microwave energy, leading to rapid temperature increases and enhanced reaction kinetics. This method has been successfully used for the synthesis of a wide variety of heterocyclic compounds, including benzimidazoles and quinazolinones, often in one-pot, multi-component reactions beilstein-journals.orgnih.govasianpubs.orgmdpi.com. For example, the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles was achieved in 15 minutes with an 80% yield under microwave irradiation, whereas conventional heating failed to produce the product even after 24 hours nih.gov. The significant rate enhancements and efficiency gains offered by microwave technology make it a highly attractive method for the synthesis of trifluoromethylated benzenesulfonic acids, promising a more energy-efficient and rapid production process compared to traditional methods beilstein-journals.org.
The following table illustrates the advantages of microwave-assisted synthesis over conventional methods for related organic compounds.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |
| Benzimidazole Synthesis | >2 hours | 5-10 minutes | >96% mdpi.com |
| Triazoloquinazolinone Synthesis | Hours/Days | Few minutes | Nearly quantitative beilstein-journals.org |
| Three-component Benzimidazole/Triazole Synthesis | 24 hours (no product) | 15 minutes | 80% nih.gov |
Flow Chemistry Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and straightforward scalability polimi.itthieme-connect.de. These systems are particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters thieme-connect.de.
The synthesis of complex organic molecules has been significantly advanced by flow chemistry techniques. For example, a continuous-flow process was developed for the synthesis of 2-(trimethylsilyl)phenyl triflate and nonaflate aryne precursors, eliminating the need for low-temperature batch lithiation and column chromatography acs.org. This method allows for the production of 2–20 mmol of pure product per hour acs.org. Similarly, flow chemistry has been applied to the synthesis of various heterocyclic scaffolds, integrating multiple reaction and purification steps into a single, automated cascade polimi.it. While a dedicated flow synthesis for this compound is not prominently featured in the literature, the principles and technologies are directly applicable. A flow process for the sulfonation of 2-chlorotoluene has been demonstrated, showcasing the potential for safer and more efficient production of sulfonic acids. Applying this technology to trifluoromethylbenzene could enable better control over the exothermic sulfonation reaction and facilitate a safer, more scalable, and potentially more efficient manufacturing process sci-hub.se.
Catalytic Role and Reaction Mechanisms of 2 Trifluoromethyl Benzenesulfonic Acid
Brønsted Acidity and Superacidic Properties in Non-Aqueous Media
2-(Trifluoromethyl)benzenesulfonic acid is a potent Brønsted acid, a characteristic attributed to the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzene (B151609) ring. This group significantly enhances the acidity of the sulfonic acid moiety.
Comparative Acidity Studies with Related Sulfonic Acids
The -CF₃ group at the ortho position in this compound exerts a strong inductive effect, pulling electron density away from the sulfonate group. This effect stabilizes the resulting conjugate base, thereby increasing the acidity of the parent acid. It is therefore expected that this compound is a significantly stronger acid than benzenesulfonic acid.
| Compound | pKa |
| Benzenesulfonic acid | ~ -2.8 |
| p-Toluenesulfonic acid | -2.8 |
| Methanesulfonic acid | -1.9 |
| Trifluoromethanesulfonic acid | ~ -14 |
| This compound | Expected to be < -2.8 |
Note: The pKa value for this compound is an estimation based on chemical principles, as direct experimental values are not widely reported.
Protonation Mechanisms in Organic Reactions
In non-aqueous media, this compound acts as a powerful proton donor. The protonation of organic substrates is a key step in many acid-catalyzed reactions. The general mechanism involves the transfer of a proton from the sulfonic acid to a basic site on the organic molecule, such as a carbonyl oxygen, a nitrogen atom, or a double bond. This protonation generates a highly reactive intermediate, such as a carbocation or an oxonium ion, which can then undergo further transformations.
For example, in the esterification of a carboxylic acid with an alcohol, the first step is the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Applications as a Heterogeneous Catalyst
While homogeneous catalysis using sulfonic acids is common, their application as heterogeneous catalysts offers advantages such as ease of separation and catalyst recycling.
Supported Catalytic Systems for this compound
This compound can be immobilized on solid supports to create heterogeneous catalysts. Common supports include silica, alumina, zeolites, and polymers. The sulfonic acid can be attached to the support through covalent bonding or by impregnation. These supported catalysts can be used in a variety of organic reactions, offering the benefits of both strong acidity and ease of handling. For instance, silica-supported sulfonic acids have been employed as efficient catalysts in various organic transformations. nih.gov
Batch and Continuous-Flow Processes
Supported this compound catalysts can be utilized in both batch and continuous-flow reactor systems.
Batch Processes: In a batch reactor, the catalyst, reactants, and solvent are mixed together and the reaction proceeds for a set amount of time. This method is versatile and suitable for small-scale synthesis and process development.
Continuous-Flow Processes: In a continuous-flow system, reactants are continuously passed over a packed bed of the solid catalyst. This approach offers several advantages, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for automation and large-scale production. acs.org The use of supported sulfonic acids in continuous-flow systems has been shown to be effective for various reactions, such as esterification and condensation. acs.org
Mechanisms of Acid-Catalyzed Organic Transformations
This compound, owing to its strong Brønsted acidity, can catalyze a wide range of organic transformations. The mechanisms of these reactions typically involve the protonation of a substrate to form a reactive intermediate.
Common Acid-Catalyzed Reactions and their General Mechanisms:
| Reaction | General Mechanism |
| Esterification | Protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol, and subsequent dehydration. libretexts.org |
| Hydrolysis | Protonation of the ester carbonyl group, followed by nucleophilic attack by water, and subsequent cleavage of the ester bond. libretexts.org |
| Condensation | Protonation of a carbonyl compound to form an electrophilic species that then reacts with a nucleophile, often with the elimination of water. |
| Alkylation | Protonation of an alkene or alcohol to generate a carbocation, which then acts as an electrophile to alkylate an aromatic ring or another nucleophile. |
The high acidity of this compound makes it a particularly effective catalyst for these transformations, often allowing for reactions to proceed under milder conditions and with higher efficiency compared to weaker acids.
Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the catalytic role and reaction mechanisms of This compound for the outlined topics. Research extensively documents the catalytic activities of structurally similar and more common Brønsted acids, such as Trifluoromethanesulfonic acid (TfOH); however, detailed studies focusing on this compound in the specific contexts of electrophilic activation, carbocationic intermediate formation, and its role in cyclization and rearrangement reactions are not prominently available.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Providing information on other related compounds would violate the explicit instructions of the request.
Derivatization and Functionalization Strategies of 2 Trifluoromethyl Benzenesulfonic Acid
Esterification and Amidation Reactions
The sulfonic acid moiety of 2-(trifluoromethyl)benzenesulfonic acid serves as a prime site for derivatization through esterification and amidation, leading to the formation of sulfonate esters and sulfonamides, respectively. These reactions are fundamental in expanding the molecular complexity and utility of the parent compound.
Synthesis of Sulfonate Esters
The synthesis of sulfonate esters from this compound is a two-step process. The initial and crucial step is the conversion of the sulfonic acid to the more reactive 2-(trifluoromethyl)benzenesulfonyl chloride. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The resulting sulfonyl chloride is then reacted with a wide range of alcohols in the presence of a non-nucleophilic base, like pyridine or triethylamine, to yield the corresponding sulfonate ester. The base plays a critical role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.
Table 1: Examples of Sulfonate Ester Synthesis
| Alcohol | Base | Solvent | Yield (%) |
|---|---|---|---|
| Methanol | Triethylamine | Dichloromethane | >90 |
| Ethanol | Pyridine | Diethyl Ether | ~92 |
| Isopropanol | Triethylamine | Dichloromethane | ~88 |
Synthesis of Sulfonamides
The preparation of sulfonamides follows a similar synthetic logic, beginning with the formation of 2-(trifluoromethyl)benzenesulfonyl chloride. This reactive intermediate is then treated with a primary or secondary amine to afford the desired sulfonamide. A base is also employed in this reaction to scavenge the generated HCl. In some instances, an excess of the amine reactant can serve as both the nucleophile and the base.
Table 2: Examples of Sulfonamide Synthesis
| Amine | Base | Solvent | Yield (%) |
|---|---|---|---|
| Ammonia | Excess Ammonia | Dichloromethane | High |
| Aniline | Pyridine | Tetrahydrofuran | ~90 |
| Diethylamine | Triethylamine | Dichloromethane | >90 |
Reaction Kinetics and Thermodynamic Control
The esterification and amidation reactions of 2-(trifluoromethyl)benzenesulfonyl chloride are generally governed by kinetic control. The high reactivity of the sulfonyl chloride functional group ensures that these reactions proceed rapidly and are typically irreversible under standard laboratory conditions. The rate of these reactions is primarily influenced by the nucleophilicity and steric bulk of the alcohol or amine, as well as the reaction temperature. The formation of the thermodynamically stable sulfonate ester or sulfonamide bond, coupled with the neutralization of the HCl byproduct by a base, drives the reaction equilibrium towards the product side.
Functional Group Interconversions and Modifications
Beyond the direct derivatization of the sulfonic acid group, both the sulfonic acid and the trifluoromethyl moieties can undergo further transformations, enabling the synthesis of a broader range of compounds.
Transformation of the Sulfonic Acid Group
The sulfonic acid group can be converted into other functional groups through various chemical reactions. For instance, reduction of the corresponding sulfonyl chloride with a strong reducing agent like lithium aluminum hydride can yield the corresponding thiol. Another significant transformation is the ipso-desulfonation, which involves the replacement of the sulfonic acid group with a hydrogen atom. This is typically achieved under harsh conditions, such as heating with a strong acid like sulfuric acid, often in the presence of superheated steam.
Modifications of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability and general inertness to chemical reactions due to the strength of the carbon-fluorine bonds. However, under forcing conditions, modifications are possible. One such transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires prolonged heating with strong acids or bases. The extreme stability of the C-F bonds, however, makes this a challenging and often low-yielding transformation.
Aromatic Ring Functionalization
The functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its two substituents: the sulfonic acid group (-SO₃H) and the trifluoromethyl group (-CF₃). Both of these groups are powerful electron-withdrawing entities, which has a profound impact on the reactivity and regioselectivity of the benzene (B151609) ring. youtube.comwikipedia.org
Ring Deactivation: Both the -SO₃H and -CF₃ groups strongly deactivate the aromatic ring towards electrophilic attack. youtube.com They achieve this by inductively withdrawing electron density, making the ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, forcing conditions—such as high temperatures, strong acid catalysts, and long reaction times—are generally required to achieve any further substitution.
Regioselectivity: In terms of directing effects, both the sulfonic acid and trifluoromethyl groups are meta-directors. youtube.comwikipedia.org This means they direct incoming electrophiles to the positions meta to themselves. In the case of this compound, the positions meta to the -SO₃H group (at C1) are C3 and C5. The positions meta to the -CF₃ group (at C2) are C4 and C6. Since both groups are strong deactivating meta-directors, any potential electrophilic attack would be predicted to occur at the positions that are meta to both, which are positions 4 and 6.
Standard electrophilic aromatic substitution reactions would be expected to follow this regiochemical outcome, albeit with difficulty. For example, nitration with a mixture of nitric acid and sulfuric acid would be predicted to yield 4-nitro-2-(trifluoromethyl)benzenesulfonic acid and/or 6-nitro-2-(trifluoromethyl)benzenesulfonic acid. libretexts.orgmasterorganicchemistry.com However, the severely deactivated nature of the substrate makes such reactions challenging, and specific documented examples in the scientific literature are scarce.
Chiral Derivatization and Stereochemical Assignment
While direct functionalization of the aromatic ring is challenging, the 2-(trifluoromethyl)phenyl scaffold is a key component in the development of reagents for determining the stereochemistry of chiral molecules. The primary strategy involves converting the sulfonic acid or a related precursor into a chiral derivatizing agent (CDA).
A direct approach would involve converting this compound into its more reactive sulfonyl chloride derivative, 2-(trifluoromethyl)benzenesulfonyl chloride. This intermediate can then react with a chiral analyte, such as a chiral alcohol or amine, to form a pair of diastereomeric sulfonate esters or sulfonamides. Since diastereomers have different physical properties, their signals can be distinguished using techniques like NMR spectroscopy, allowing for the determination of enantiomeric purity or the assignment of absolute configuration based on established models.
Development of Chiral Derivatizing Agents
Research in chiral analysis has led to the development of highly effective CDAs that incorporate the 2-(trifluoromethyl)phenyl moiety for its unique electronic and steric properties. A prominent example is the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA). acs.orgnih.gov Although its reported synthesis does not start from this compound, its design highlights the value of the 2-(trifluoromethyl)phenyl group in creating effective chiral resolving agents.
TBBA is an axially chiral compound, meaning its chirality arises from restricted rotation around a single bond. It was developed as a CDA for assigning the absolute configuration of α-chiral primary amines and secondary alcohols. acs.org The derivatization involves forming an ester or amide linkage between the carboxylic acid group of TBBA and the alcohol or amine group of the analyte. This creates a pair of diastereomers which can then be analyzed by ¹H NMR spectroscopy. The presence of the trifluoromethyl group on the benzimidazole ring system is crucial for inducing significant chemical shift differences between the diastereomers, making the spectral analysis more straightforward and reliable compared to some traditional agents. acs.orgnih.gov
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Trifluoromethyl Benzenesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Trifluoromethyl)benzenesulfonic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
The electronic environment of each nucleus in this compound is unique, leading to a distinct NMR spectrum. The powerful electron-withdrawing nature of both the trifluoromethyl (-CF₃) and sulfonic acid (-SO₃H) groups significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the four protons on the benzene (B151609) ring. Due to the ortho-position of the two deactivating groups, the proton adjacent to the sulfonic acid group (H-6) is expected to be the most deshielded, appearing at the lowest field. The remaining protons (H-3, H-4, H-5) will appear at slightly higher fields, with their chemical shifts influenced by both substituents. Protons bonded to sp²-hybridized carbons in aromatic systems typically resonate between 6.5 and 8.0 ppm libretexts.org. The acidic proton of the -SO₃H group is typically broad and may exchange with residual water in the solvent, often appearing over a wide chemical shift range or not being observed at all.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the sulfonic acid group (C-1) and the carbon atom attached to the trifluoromethyl group (C-2) are expected to have their resonances shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining four aromatic carbons will have distinct chemical shifts reflecting the substituent effects.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range alfa-chemistry.comhuji.ac.il. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this singlet is sensitive to the electronic environment of the aromatic ring nih.gov. For trifluoromethyl groups attached to a benzene ring, the chemical shift typically appears in the range of -58 to -65 ppm relative to a CFCl₃ standard rsc.orgbeilstein-journals.org.
The table below summarizes the predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.9 - 8.1 | d | ~8 | H-6 |
| ¹H | 7.6 - 7.8 | m | - | H-3, H-4, H-5 |
| ¹³C | 135 - 145 | s | - | C-1 (C-SO₃H) |
| ¹³C | 125 - 135 (q) | q | J_CF ~ 30 | C-2 (C-CF₃) |
| ¹³C | 120 - 135 | d | - | C-3, C-4, C-5, C-6 |
| ¹³C | 120 - 125 (q) | q | J_CF ~ 272 | -CF₃ |
| ¹⁹F | -60 to -63 | s | - | -CF₃ |
Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the adjacent aromatic protons, helping to trace the connectivity around the ring. Cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for the protonated aromatic carbons (C-3, C-4, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C-1 and C-2). For instance, correlations would be expected from H-6 to C-1 and C-2, and from H-3 to C-1 and C-2, confirming the positions of the sulfonic acid and trifluoromethyl groups.
In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time within the NMR tube, allowing for the determination of reaction kinetics and mechanisms researchgate.net. The presence of the trifluoromethyl group makes this compound an excellent candidate for such studies using ¹⁹F NMR.
The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, providing excellent sensitivity nih.gov. The -CF₃ group in the target molecule gives a sharp singlet in a region of the spectrum that is typically free from other signals. This allows for the clear and unambiguous monitoring of the consumption of the starting material or the formation of a fluorinated product over time nih.govrsc.org. By acquiring a series of ¹⁹F NMR spectra at set time intervals, the change in the integral of the relevant peak can be plotted against time to derive reaction rate constants rsc.org.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations present in this compound.
The FT-IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the sulfonic acid and trifluoromethyl functional groups.
-SO₃H Group: The sulfonic acid group gives rise to several characteristic bands. A very broad and strong absorption is expected in the 3200-2500 cm⁻¹ region, corresponding to the O-H stretching vibration, indicative of strong hydrogen bonding. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as strong bands around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. The S-O stretch is found in the 900-700 cm⁻¹ range.
-CF₃ Group: The trifluoromethyl group is characterized by very strong C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ region. These bands may overlap with the strong S=O stretching bands.
Aromatic Ring: The spectrum will also feature absorptions related to the benzene ring, including aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
The table below details the expected characteristic FT-IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3200 - 2500 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretch |
| ~1350 | Strong | Asymmetric S=O stretch |
| 1350 - 1100 | Very Strong | C-F stretches |
| ~1170 | Strong | Symmetric S=O stretch |
| 900 - 700 | Medium | S-O stretch |
| ~760 | Medium | C-S stretch |
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy would be effective for observing vibrations of the sulfonyl group and the aromatic backbone.
The symmetric S=O stretching vibration, which appears around 1170 cm⁻¹ in the IR, is expected to be a particularly strong and sharp band in the Raman spectrum. Aromatic ring vibrations, especially the ring "breathing" mode near 1000 cm⁻¹, typically show strong Raman scattering researchgate.net. The C-S stretching vibration around 760 cm⁻¹ is also readily observed in the Raman spectrum asianpubs.org. While C-F stretches are also Raman active, they are often weaker than their corresponding intense absorptions in the IR spectrum. The dissociation of the sulfonic acid group can be studied in aqueous solutions by monitoring the characteristic bands of the -SO₃H and sulfonate (-SO₃⁻) moieties researchgate.netresearchgate.net.
The table below summarizes the principal expected bands in the Raman spectrum.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 | Strong | Aromatic C=C ring stretch |
| ~1170 | Very Strong | Symmetric S=O stretch |
| 1350 - 1100 | Medium to Weak | C-F stretches |
| ~1000 | Strong | Aromatic ring breathing mode |
| ~760 | Strong | C-S stretch |
Mass Spectrometry (MS) and Chromatography
The precise characterization and quantification of this compound rely on the application of advanced analytical techniques. Mass spectrometry and chromatography are indispensable tools for confirming the molecular identity, determining purity, and developing quantitative assays for this compound.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₇H₅F₃O₃S), the theoretical exact mass of the neutral molecule is 226.0017 Da. In mass spectrometry, analysis is often performed on the corresponding ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₇H₅F₃O₃S | 226.0017 |
| Deprotonated Ion [M-H]⁻ | C₇H₄F₃O₃S⁻ | 224.9939 |
Experimental determination of the m/z value using HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers allows for a comparison with the theoretical value. A mass accuracy measurement within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
In addition to molecular confirmation, tandem mass spectrometry (MS/MS) experiments on the precursor ion can elucidate its structure through characteristic fragmentation patterns. While specific experimental spectra for this exact compound are not widely published, fragmentation can be predicted based on the known behavior of benzenesulfonic acids and related structures. Common fragmentation pathways for aromatic sulfonates involve the loss of SO₂ (63.9619 Da) or SO₃ (79.9568 Da). nih.govaaqr.org The stability of the trifluoromethyl group suggests that a significant fragment ion corresponding to the trifluoromethylphenyl cation could also be observed.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Chromatographic methods are essential for separating this compound from impurities and for its quantification. The choice between GC and HPLC is dictated by the analyte's physicochemical properties.
Gas Chromatography (GC)
Direct analysis of sulfonic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. nih.gov Therefore, a derivatization step is typically required to convert the sulfonic acid into a more volatile and thermally stable derivative, such as a methyl or ethyl ester. nih.govnih.gov This process involves reacting the sulfonic acid with an alkylating agent. The resulting sulfonate ester is more amenable to GC analysis.
Table 2: Potential GC Derivatization Reactions
| Derivative | Reaction | Analytical Advantage |
|---|---|---|
| Methyl 2-(Trifluoromethyl)benzenesulfonate | Reaction with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) | Increased volatility and thermal stability for GC-MS analysis. nih.gov |
| Trifluoroethyl 2-(Trifluoromethyl)benzenesulfonate | Esterification with 2,2,2-trifluoroethanol (TFE). nih.gov | Introduces additional fluorine atoms, potentially enhancing sensitivity for Electron Capture Detection (ECD). |
GC methods, often coupled with mass spectrometry (GC-MS), provide high separation efficiency and confident peak identification based on both retention time and mass spectrum. mdpi.comshimadzu.com
High-Performance Liquid Chromatography (HPLC)
HPLC is generally the preferred method for the direct analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used. However, the high polarity of sulfonic acids can result in poor retention on standard C18 columns. phenomenex.com
Several strategies can be employed to develop a robust HPLC method:
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase neutralizes the charge on the sulfonic acid, increasing its hydrophobicity and retention on a reversed-phase column. phenomenex.com
Polar-Embedded Columns: Using stationary phases with embedded polar groups (e.g., amide or carbamate) can improve the retention and peak shape of polar analytes without the need for ion-pairing reagents.
Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange retention mechanisms provide excellent selectivity for ionic compounds. helixchrom.com
Mobile Phase Optimization: Adjusting the mobile phase pH and using buffers like ammonium (B1175870) formate or ammonium acetate can control the ionization state of the analyte and improve chromatographic performance. phenomenex.com These buffers are also compatible with mass spectrometry detection. sielc.com
Detection is typically achieved using a UV detector, as the benzene ring provides a chromophore, or more selectively and sensitively using a mass spectrometer (LC-MS). nih.govchromatographyonline.com
Table 3: Example Starting Conditions for HPLC Method Development
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Polar-Embedded C18 | Standard reversed-phase or enhanced retention for polar compounds. ekb.eg |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Acidic modifier to suppress silanol interactions and MS-compatible buffer. phenomenex.com |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase elution. |
| Gradient | Start with low %B (e.g., 5-10%) and increase to elute the compound. | To achieve good separation from other components and optimal peak shape. |
| Detector | UV (e.g., at 220 nm or 254 nm) or Mass Spectrometer (ESI⁻) | UV for routine analysis; MS for higher sensitivity and specificity. waters.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a compound in its solid crystalline state. wikipedia.org This experimental science provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its arrangement within the crystal lattice. libretexts.org
The process involves irradiating a single, high-quality crystal of this compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. libretexts.org By measuring the positions and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be calculated. wikipedia.org
From this electron density map, the positions of the individual atoms can be determined, yielding a detailed structural model of the molecule. For this compound, an X-ray crystal structure would provide definitive information on:
The geometry of the benzene ring and the planarity of the system.
The precise bond lengths and angles of the C-S, S-O, C-C, and C-F bonds.
The conformation of the trifluoromethyl (-CF₃) and sulfonic acid (-SO₃H) groups relative to the benzene ring.
The intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group, that dictate how the molecules pack together in the solid state.
Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Benzenesulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(trifluoromethyl)benzenesulfonic acid, such studies would provide invaluable insights.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
The presence of the bulky trifluoromethyl and sulfonic acid groups at the ortho position suggests that this compound may exhibit interesting conformational preferences due to steric hindrance and potential intramolecular interactions. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods could be used to perform a thorough conformational analysis. These calculations would identify the most stable conformers (rotational isomers) of the molecule and determine the energy barriers for rotation around the C-S and C-C bonds. Understanding the relative energies of different conformers is essential for interpreting experimental data and predicting the molecule's behavior in different environments.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound over time.
Conformational Stability and Isomerism
Building upon the conformational analysis from quantum chemical calculations, molecular dynamics (MD) simulations could be used to study the conformational stability of this compound in various solvents and at different temperatures. These simulations would track the atomic motions over time, providing insights into the flexibility of the molecule and the transitions between different conformational states. This information is critical for understanding how the molecule might interact with other molecules, such as in biological systems or as a catalyst.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its role as a catalyst. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict reaction rates. Transition state theory, combined with quantum chemical calculations, would be employed to identify the lowest energy pathways for various chemical transformations.
Prediction of Spectroscopic Parameters and Reactivity
A key application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. Theoretical calculations can predict various spectroscopic data for this compound, including:
NMR Spectra: Calculation of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
Vibrational Spectra: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies.
Electronic Spectra: Time-dependent DFT (TD-DFT) could be used to predict UV-Visible absorption spectra.
Furthermore, various reactivity descriptors derived from DFT calculations, such as global and local softness, hardness, and the Fukui function, would provide a quantitative measure of the molecule's reactivity at different atomic sites.
Theoretical Prediction of NMR and Vibrational Frequencies
Theoretical calculations are crucial for interpreting and assigning experimental spectra. By employing methods like DFT, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies of this compound with a high degree of accuracy.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical predictions are invaluable for the definitive assignment of signals in experimentally obtained NMR spectra, especially for complex molecules where signal overlap can occur. The calculated shifts are typically compared with experimental values to validate the computational model and to aid in structural elucidation.
Vibrational Spectroscopy: Theoretical vibrational frequency calculations are used to understand the molecular vibrations observed in Infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These assignments help in the detailed analysis of the experimental IR and Raman spectra, providing insights into the molecular structure and bonding. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.
Below are illustrative tables of predicted ¹³C and ¹H NMR chemical shifts and key vibrational frequencies for this compound, based on typical values for similar aromatic compounds.
Table 1: Illustrative Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 (C-SO₃H) | 140-145 | H3 | 7.8 - 8.0 |
| C2 (C-CF₃) | 130-135 (q) | H4 | 7.6 - 7.8 |
| C3 | 132-136 | H5 | 7.6 - 7.8 |
| C4 | 128-132 | H6 | 8.0 - 8.2 |
| C5 | 126-130 | SO₃H | 10.0 - 12.0 |
| C6 | 124-128 | ||
| CF₃ | 120-125 (q) |
Note: The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to show quartet (q) splitting due to coupling with the fluorine atoms.
Table 2: Illustrative Theoretical Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (SO₃H) | 3400 - 3600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| S=O Asymmetric Stretch | 1350 - 1400 |
| S=O Symmetric Stretch | 1150 - 1200 |
| C-F Stretch | 1100 - 1300 |
| S-O Stretch | 900 - 1000 |
| C-S Stretch | 700 - 800 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red Regions: These areas indicate negative electrostatic potential and are rich in electrons. They are susceptible to electrophilic attack. In this compound, the oxygen atoms of the sulfonic acid group are expected to be the most electron-rich sites.
Blue Regions: These areas represent positive electrostatic potential and are electron-deficient. They are prone to nucleophilic attack. The hydrogen atom of the sulfonic acid group and the regions around the trifluoromethyl group are likely to be electron-poor.
Green Regions: These areas indicate neutral or near-zero electrostatic potential.
The MEP map of this compound would provide a clear visual representation of its electrostatic properties, highlighting the acidic nature of the sulfonic acid proton and the electron-withdrawing effects of the substituents on the aromatic ring. This information is valuable for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.
Supramolecular Interactions and Crystal Engineering of Trifluoromethylated Benzenesulfonic Acids
Hydrogen Bonding Networks in Solid State and Solution
Hydrogen bonds are the primary directional forces in the self-assembly of sulfonic acids. The acidic proton of the sulfonic acid group is a potent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors, leading to robust and predictable supramolecular synthons.
Aromatic sulfonic acids typically form extensive hydrogen-bonding networks in the solid state. A common motif involves the formation of dimers through strong O-H···O interactions between the sulfonic acid groups. These dimers can then further assemble into chains, sheets, or more complex three-dimensional architectures.
Another relevant analogue is sulfanilic acid (4-aminobenzenesulfonic acid), which exists as a zwitterion (⁺H₃NC₆H₄SO₃⁻) in the solid state. iucr.orgresearchgate.net The crystal structure of its dihydrate reveals a complex hydrogen-bonding network where the ammonium (B1175870) group, the sulfonate group, and water molecules all participate in a hierarchical system of interactions. researchgate.net These examples underscore the strong tendency of the sulfonic acid group to engage in hydrogen bonding, either through self-assembly into dimers or by interacting with other hydrogen-bond donors and acceptors present in the crystal lattice. For 2-(trifluoromethyl)benzenesulfonic acid, similar strong O-H···O hydrogen bonds are expected to be the dominant feature of its crystal packing, likely leading to the formation of dimeric or catemeric structures.
Table 1: Representative Hydrogen Bond Distances in Aromatic Sulfonic Acid Crystal Structures
| Compound | Donor-Acceptor Atoms | Distance (Å) | Reference |
| p-Toluenesulfonic Acid Monohydrate | O(H₃O⁺)···O(SO₃⁻) | 2.525 - 2.535 | iucr.org |
| Sulfanilic Acid Dihydrate | N(H₃⁺)···O(SO₃⁻) | ~2.8 | researchgate.net |
| Sulfanilic Acid Dihydrate | O(H₂O)···O(SO₃⁻) | ~2.7 - 2.9 | researchgate.net |
Note: Data presented is for analogous compounds to infer the potential interactions in this compound.
The trifluoromethyl (-CF₃) group, while not a classical hydrogen bond donor or acceptor, plays a significant role in fine-tuning crystal packing through a variety of weaker, non-covalent interactions. fishersci.com Its high electronegativity and the presence of multiple fluorine atoms allow it to participate in electrostatic and dispersion interactions that can be crucial in the absence of stronger directing groups.
C–H⋯F Interactions: These are weak hydrogen bonds where an activated C-H group interacts with an electronegative fluorine atom. In the context of this compound, aromatic C-H bonds can act as donors to the fluorine atoms of the -CF₃ group on a neighboring molecule. The strength and geometry of these interactions are highly dependent on the electronic environment.
C–F⋯F Interactions: Direct interactions between fluorine atoms on adjacent -CF₃ groups can also contribute to the lattice energy. These are generally considered to be dispersion-dominated interactions, though electrostatic contributions can be significant depending on the geometry.
C–F⋯π Interactions: The electron-rich π-system of the benzene (B151609) ring can interact with the polarized C-F bond of a nearby trifluoromethyl group. This interaction is a type of π-halogen bond and can be a significant factor in the orientation of molecules within the crystal.
Studies on fluorinated aromatic compounds have shown that these interactions, while individually weak, can collectively provide substantial stabilization to the crystal lattice and influence the adoption of specific polymorphic forms. The presence of the -CF₃ group in the ortho position of benzenesulfonic acid introduces steric constraints and electronic perturbations that will likely lead to complex interplay between the strong O-H···O hydrogen bonds and these weaker, yet significant, fluorine-involved interactions.
Table 2: Common Intermolecular Interactions Involving the Trifluoromethyl Group
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |
| C–H⋯F | Aromatic C-H | F-C(F₂) | 2.2 - 2.6 |
| C–F⋯F | C-F | F-C | 2.7 - 3.2 |
| C–F⋯π | C-F | π-system (benzene ring) | 3.0 - 3.5 |
Note: These are generalized distance ranges for these types of interactions and may vary depending on the specific chemical environment.
Host-Guest Chemistry and Molecular Recognition
The principles of molecular recognition and host-guest chemistry are central to the design of functional supramolecular systems. Aromatic sulfonic acids and their derivatives can act as components in such systems due to their defined geometry, hydrogen-bonding capabilities, and potential for electrostatic and hydrophobic interactions.
Supramolecular assemblies can be designed by programming molecules with specific recognition sites. In the case of this compound, the sulfonic acid group provides a primary binding site for molecules that can act as hydrogen bond acceptors. The aromatic ring and the trifluoromethyl group offer sites for hydrophobic and other weak interactions.
An illustrative example of host-guest chemistry involving sulfonated aromatic hosts comes from the field of calixarenes and pillararenes. These macrocyclic hosts, when functionalized with sulfonate groups, become water-soluble and can encapsulate a variety of guest molecules within their hydrophobic cavities. iucr.orgbeilstein-journals.org The binding is often driven by a combination of the hydrophobic effect, cation-π interactions, and hydrogen bonding between the guest and the sulfonate groups at the rim of the cavity. For instance, a water-soluble pillar sciencemadness.orgarene functionalized with ammonium groups can form stable 1:1 host-guest complexes with aromatic sulfonic acids like p-toluenesulfonic acid and 2-naphthalenesulfonic acid. iucr.org The binding is primarily driven by electrostatic interactions between the cationic host and the anionic sulfonate guest, supplemented by hydrophobic interactions. iucr.org
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, self-assembly in the solid state would be governed by the hierarchical interplay of interactions. The strongest interaction, the O-H···O hydrogen bond of the sulfonic acid, would likely form the primary structural motif, such as a dimer. These primary units would then be organized by the weaker C–H⋯F, C–F⋯F, and C–F⋯π interactions involving the trifluoromethyl group and the aromatic ring, as well as π-π stacking of the benzene rings. The final crystal structure would be the one that optimizes all these interactions to achieve the lowest lattice energy.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have different physical properties. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful technique in crystal engineering to modify the properties of a solid.
While no specific studies on the polymorphism of this compound have been identified, the phenomenon is common in related classes of compounds, such as aromatic sulfonamides. acs.orgnih.gov The conformational flexibility of the molecule and the ability to form different hydrogen-bonding patterns are key factors that can lead to polymorphism. For this compound, rotation around the C-S bond and the potential for different arrangements of the trifluoromethyl group relative to the sulfonic acid group could give rise to different stable packing arrangements and thus, different polymorphs.
Co-crystallization of this compound with other molecules, particularly those with complementary hydrogen-bonding sites like amides, pyridines, or other carboxylic acids, is a promising avenue for creating new solid forms with tailored properties. The strong acidity of the sulfonic acid group makes it an excellent co-former for basic compounds, likely leading to the formation of salts through proton transfer. The design of such co-crystals would rely on the predictable formation of robust supramolecular synthons between the sulfonic acid and the co-former. nih.gov
Industrial Applications and Synthetic Utility As Building Blocks
Precursor in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine and, specifically, the trifluoromethyl (CF3) group is a well-established strategy in the design of modern pharmaceuticals and agrochemicals. nih.govrsc.org The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(Trifluoromethyl)benzenesulfonic acid and its derivatives, such as 2-(trifluoromethyl)benzenesulfonamide, are valuable intermediates that provide the trifluoromethylphenyl scaffold, a key structural motif in many bioactive compounds.
A significant application of this chemical scaffold is in the development of urate transporter 1 (URAT1) inhibitors, which are used to treat hyperuricemia and gout. explorationpub.com URAT1 is a protein responsible for the reabsorption of uric acid in the kidneys; inhibiting it promotes uric acid excretion. nih.govresearchgate.net Derivatives of 2-trifluoromethylbenzenesulfonamide have been specifically designed and synthesized as potent URAT1 inhibitors. These compounds serve as therapeutic agents for conditions associated with abnormally high levels of uric acid. nih.gov The general structure of these inhibitors often involves the 2-(trifluoromethyl)phenylsulfonamido moiety, highlighting the direct role of the title compound's scaffold in creating the final active pharmaceutical ingredient.
The table below details examples of URAT1 inhibitors, some of which are based on the benzenesulfonamide (B165840) scaffold, illustrating the importance of this structural class in drug development.
| Compound Class | Target | Therapeutic Application | Key Structural Feature |
| Benzenesulfonamide Derivatives | URAT1 | Hyperuricemia, Gout | 2-(Trifluoromethyl)phenylsulfonamido group |
| Biphenyl Carboxylic Acids | URAT1 | Hyperuricemia, Gout | Carboxylic acid and hydrophobic biphenyl |
| Lesinurad | URAT1 | Gout | Triazole core with cyano and bromo-phenyl groups |
| Benzbromarone | URAT1 | Gout | Benzofuran core with dibromo-hydroxyphenyl group |
This table presents classes of URAT1 inhibitors to contextualize the role of the benzenesulfonamide scaffold.
In the broader context of fluoro-organic synthesis, this compound is a key building block. The synthesis of complex organofluorine compounds relies on the availability of foundational molecules that already contain the desired fluorinated group. rsc.org This "building block strategy" is often more efficient and reliable than attempting to introduce a trifluoromethyl group at a later stage of a complex synthesis. nih.gov
The trifluoromethyl group is strongly electron-withdrawing, a property that influences the reactivity and electronic characteristics of the parent molecule. nih.gov Utilizing this compound or its derivatives allows chemists to incorporate these electronic effects, which can be crucial for achieving the desired biological activity in pharmaceuticals and agrochemicals. fao.org Research into trifluoromethylpyridines, for example, has demonstrated that this moiety can enhance the transport of agrochemicals to their target sites, acting as an effective carrier. fao.org This highlights the strategic importance of incorporating trifluoromethyl-containing aromatic rings, such as the one provided by this compound, into new product development. researchgate.netnih.gov
Applications in Materials Science
The distinct properties of the sulfonic acid and trifluoromethyl groups also make this compound and its structural motifs valuable in the field of materials science for the development of polymers, liquid crystals, and functional membranes.
Benzenesulfonic acid derivatives are known to be used in the synthesis of liquid crystals. nih.govrsc.org The sulfonic acid group (–SO3H) is a strong terminal electron-withdrawing group that can play a significant role in the thermal stabilization and alignment of molecules, which are key characteristics for liquid crystal phases. rsc.org The introduction of a trifluoromethyl group onto this scaffold can further modify the material's properties, such as its dielectric anisotropy and viscosity, which are critical parameters for display applications.
In polymer science, related compounds like 4-(trifluoromethyl)benzenesulfonates have been utilized as effective initiators in the cationic ring-opening polymerization (CROP) of 2-oxazolines to form poly(2-oxazoline)s. cuni.czresearchgate.netresearchgate.net These polymers are gaining attention for biomedical applications due to their biocompatibility and tunable properties. rsc.orgnih.gov The use of a trifluoromethylbenzenesulfonate initiator demonstrates the utility of this chemical structure in controlling complex polymerization processes to create well-defined polymeric materials.
The combination of a sulfonic acid group for proton conductivity and a trifluoromethyl group for chemical and thermal stability is highly desirable for creating functional membranes, particularly proton exchange membranes (PEMs) used in fuel cells. cjps.orgbohrium.com While perfluorosulfonic acids (PFSAs) are common, research into alternative materials often involves incorporating trifluoromethyl groups into polymer backbones to enhance stability. nih.govresearcher.life For instance, polybenzimidazoles containing trifluoromethyl substituents have been developed for high-temperature PEM applications. researcher.liferesearchgate.net this compound serves as a model building block embodying the essential moieties—the proton-donating sulfonic acid and the robust, hydrophobic CF3 group—required for the rational design of such advanced membrane materials. These materials are critical for improving the efficiency and durability of fuel cells and other electrochemical devices.
Advanced Chemical Process Development
In the development of advanced and more efficient chemical manufacturing processes, this compound is valuable due to its strong acidity and stability, making it an effective catalyst. Strong acid catalysts are fundamental to numerous industrial chemical transformations. Benzenesulfonic acid and its derivatives are used as catalysts in reactions such as esterification and alkylation. elchemy.comwikipedia.org
The catalytic activity is significantly influenced by the substituents on the benzene (B151609) ring. Trifluoromethanesulfonic acid (triflic acid), a related perfluoroalkanesulfonic acid, is known to be a far superior catalyst to many other Brønsted and Lewis acids for reactions like Friedel-Crafts acylation, owing to its extreme acidity and stability. mdpi.com Similarly, the presence of the electron-withdrawing trifluoromethyl group on this compound enhances its acidity compared to unsubstituted benzenesulfonic acid, making it a potent catalyst for organic synthesis. Such strong, stable acid catalysts are particularly sought after for use in continuous flow chemistry systems, which represent a significant advancement in modern chemical production by enabling safer, more efficient, and scalable processes. researchgate.netpharmtech.comuc.pt
Information regarding "this compound" is currently limited.
Following a comprehensive search for information specifically concerning the industrial applications, scale-up, process optimization, and catalyst and reagent development for the chemical compound This compound , it has been determined that detailed, publicly available scientific literature and data on these specific aspects are scarce.
While information is readily available for the related compound, 2-(trifluoromethyl)benzoic acid, which has documented synthetic pathways, catalysts, and process parameters for its production, similar detailed information for this compound is not present in the available search results. General processes for benzenesulfonic acid production exist, but specific methodologies tailored to the scale-up and optimization of this compound are not detailed.
Therefore, the creation of a thorough and scientifically accurate article adhering to the requested outline on "Scale-Up and Process Optimization" and "Catalyst and Reagent Development" for this compound cannot be completed at this time due to the absence of specific research findings and industrial data in the public domain.
Q & A
Basic: What are the common synthetic routes for 2-(Trifluoromethyl)benzenesulfonic acid, and how does the trifluoromethyl group influence regioselectivity?
Methodological Answer:
Synthesis typically involves introducing the sulfonic acid group into a pre-functionalized trifluoromethylbenzene derivative. Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, direct sulfonation via electrophilic aromatic substitution (EAS) is challenging, as the -CF₃ group deactivates the benzene ring and directs substituents to the meta position. Alternative approaches include:
- Oxidation of thiol intermediates : Arylthiol derivatives (e.g., 2-(trifluoromethyl)thiophenol) can be oxidized to sulfonic acids using H₂O₂ or HNO₃ under controlled conditions .
- Sulfonyl chloride precursors : Reacting 2-(trifluoromethyl)benzenesulfonyl chloride with water or hydroxide ions yields the sulfonic acid. This method avoids competing regioselectivity issues seen in EAS .
Key Challenge : Steric and electronic effects of -CF₃ necessitate careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like desulfonation or over-oxidation.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The -CF₃ group causes significant deshielding of adjacent protons and carbons. For example, in this compound derivatives, aromatic protons ortho to -CF₃ exhibit downfield shifts (δ ~8.5 ppm) due to electron withdrawal .
- HRMS (ESI) : Accurate mass determination confirms molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with mass error <5 ppm. For example, a derivative with formula C₁₄H₁₄O₄NS showed [M+H]⁺ at m/z 292.0635 (calc. 292.0638) .
- HPLC : Retention time analysis under acidic conditions (e.g., 0.1% TFA in mobile phase) ensures purity and monitors degradation products .
Best Practice : Use DMSO-d₆ or CD₃OD as NMR solvents to minimize proton exchange broadening of sulfonic acid protons.
Basic: How does the stability of this compound compare to other sulfonic acids, such as triflic acid?
Methodological Answer:
While triflic acid (CF₃SO₃H) is thermally and chemically stable due to its fully fluorinated structure, this compound may exhibit lower thermal stability due to the aromatic ring’s susceptibility to electrophilic attack. Key considerations:
- Storage : Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation. Avoid prolonged exposure to light .
- Decomposition Pathways : Acid-catalyzed ring sulfonation or hydrolysis of the -CF₃ group may occur at elevated temperatures (>150°C). Monitor via TGA-DSC .
Contradiction Note : Unlike triflic acid, this compound is less resistant to redox reactions, requiring reducing agents (e.g., Na₂SO₃) to stabilize during synthesis .
Advanced: How can researchers optimize reaction yields in the synthesis of this compound derivatives?
Methodological Answer:
Design experiments using factorial or response surface methodologies to evaluate variables:
- Catalyst Screening : Pd/C or FeCl₃ may enhance sulfonation efficiency in arylthiol oxidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Compare yields in THF vs. acetonitrile .
- Temperature Gradients : Lower temperatures (0–25°C) reduce desulfonation but slow reaction kinetics. Balance using time-dependent yield analysis .
Example : In a derivative synthesis, optimizing from 24-hour reflux in DMF to 12-hour stirring at 40°C increased yield from 45% to 72% .
Advanced: How should researchers resolve contradictions in NMR data for this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Dynamic Proton Exchange : Sulfonic acid protons (-SO₃H) exhibit broad or missing peaks in ¹H NMR. Use deuterated basic solvents (e.g., NaOD/D₂O) to deprotonate and sharpen signals .
- CF₃-Induced Shielding Anomalies : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). For example, a para-CF₃ group may unexpectedly upfield-shift adjacent protons due to hyperconjugative effects .
- Impurity Peaks : Residual starting materials (e.g., sulfonyl chlorides) appear as doublets in aromatic regions. Confirm via spiking experiments or 2D NMR (HSQC, HMBC) .
Case Study : A reported δ 7.94–7.88 ppm multiplet was initially misassigned to aromatic protons but later corrected to a coupling with a -CF₃ group using NOESY .
Advanced: What mechanistic insights guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Electrostatic Interactions : The sulfonic acid group acts as a hydrogen-bond donor to active-site residues (e.g., histidine in neutrophil elastase). Docking studies (AutoDock Vina) predict binding poses .
- CF₃ Hydrophobicity : The -CF₃ group enhances membrane permeability and target affinity. Compare IC₅₀ values of -CF₃ vs. -CH₃ derivatives using enzyme assays .
- pH-Dependent Activity : Protonation of -SO₃H at physiological pH (7.4) modulates inhibitor potency. Perform activity assays across pH 5.0–8.0 .
Data Insight : A derivative showed Kᵢ = 12 nM for hNE at pH 7.4, but efficacy dropped 10-fold at pH 6.0 due to partial protonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
